molecular formula C10H15NO2S B8010161 alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine

alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine

Cat. No.: B8010161
M. Wt: 213.30 g/mol
InChI Key: IMEDJUXWRMGYTF-UHFFFAOYSA-N
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Description

alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine: is a chemical compound with the molecular formula C10H15NO2S. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a methylsulfonyl group attached to a benzenemethanamine structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of contamination and improves safety during the production process .

Chemical Reactions Analysis

Types of Reactions

alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • alpha-Methyl-4-(methylsulfonyl)benzenemethanamine
  • 4-(Methylsulfonyl)benzylamine
  • 4-(Methylsulfonyl)phenethylamine

Uniqueness

alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine is unique due to the presence of both a methylsulfonyl group and a benzenemethanamine structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

IUPAC Name

1-[4-(methylsulfonylmethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8(11)10-5-3-9(4-6-10)7-14(2,12)13/h3-6,8H,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEDJUXWRMGYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CS(=O)(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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